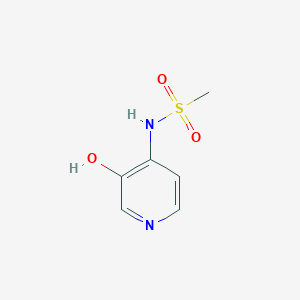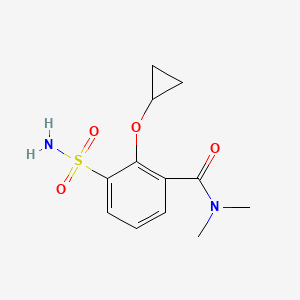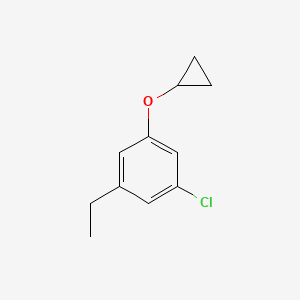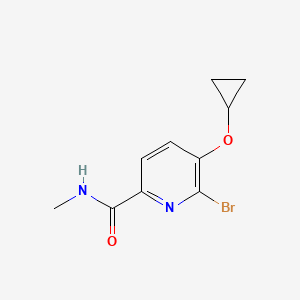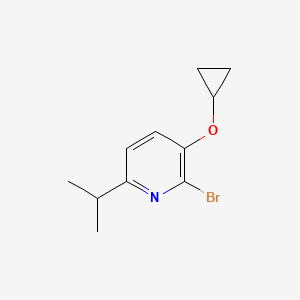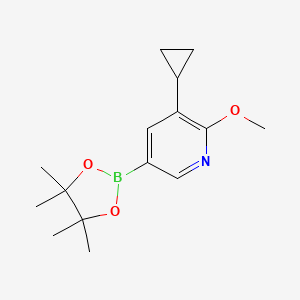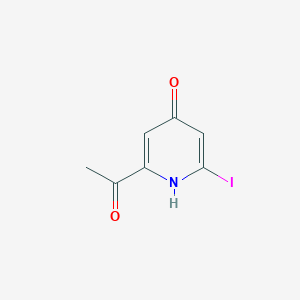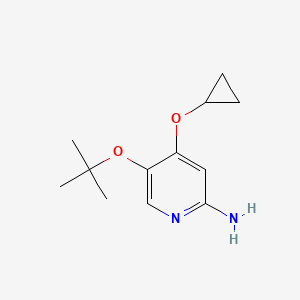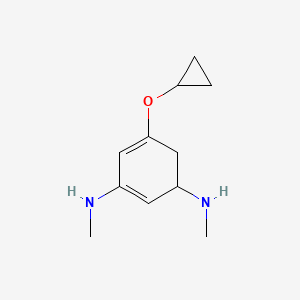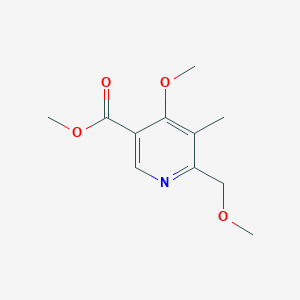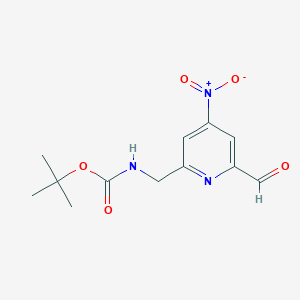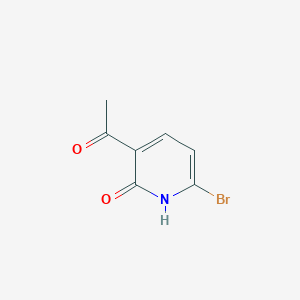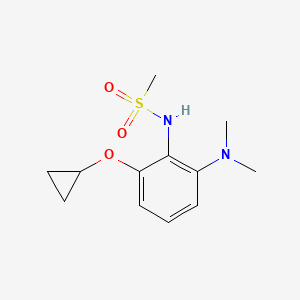
N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol . This compound is known for its unique structural features, which include a cyclopropoxy group and a dimethylamino group attached to a phenyl ring, along with a methanesulfonamide group.
Preparation Methods
The synthesis of N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)methanesulfonamide involves several steps. One common method includes the reaction of 2-cyclopropoxy-6-(dimethylamino)aniline with methanesulfonyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(2-Methyl-5-(dimethylamino)phenyl)methanesulfonamide: This compound has a similar structure but with a methyl group instead of a cyclopropoxy group.
N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)acetamide: This compound has an acetamide group instead of a methanesulfonamide group.
N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)benzenesulfonamide: This compound has a benzenesulfonamide group instead of a methanesulfonamide group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
1243363-19-0 |
|---|---|
Molecular Formula |
C12H18N2O3S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
N-[2-cyclopropyloxy-6-(dimethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-14(2)10-5-4-6-11(17-9-7-8-9)12(10)13-18(3,15)16/h4-6,9,13H,7-8H2,1-3H3 |
InChI Key |
QYQGSGYXLPBBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


